
Etelcalcetide hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Etelcalcetide hydrochloride primarily targets the calcium-sensing receptor (CaSR) on the parathyroid gland . The CaSR plays a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
This compound is a calcimimetic agent that allosterically modulates the CaSR . It binds to the CaSR and enhances the activation of the receptor by extracellular calcium . This activation of the CaSR on parathyroid chief cells results in a decrease in parathyroid hormone (PTH) secretion .
Biochemical Pathways
The activation of the CaSR by this compound leads to a decrease in PTH secretion . PTH is a key hormone involved in the regulation of serum calcium levels. Lower levels of PTH result in decreased calcium release from the bones and decreased calcium reabsorption in the kidneys, leading to lower serum calcium levels .
Pharmacokinetics
This compound exhibited tri-exponential decay following intravenous administration . It has an elimination half-life of 3–5 days in dialysis patients .
Result of Action
The primary result of this compound’s action is a decrease in PTH levels . This reduction in PTH levels leads to reductions in serum calcium levels and attenuation of post-dialytic phosphate elevation . The effect of reducing PTH levels is maintained throughout the 6-month dosing period when this compound is administered by intravenous bolus three times a week .
Action Environment
This compound is administered intravenously at the end of each dialysis session . The environment in which this compound acts is primarily the bloodstream and the parathyroid glands. The efficacy and stability of this compound are influenced by factors such as the patient’s kidney function and the frequency of dialysis .
Biochemical Analysis
Biochemical Properties
Etelcalcetide hydrochloride plays a crucial role in biochemical reactions by acting as an allosteric activator of the calcium-sensing receptor (CaSR) on the parathyroid gland . This interaction enhances the receptor’s sensitivity to extracellular calcium, leading to a decrease in parathyroid hormone secretion . The compound interacts with various biomolecules, including serum albumin, through reversible disulfide exchange . This interaction is essential for its stability and function in the bloodstream.
Cellular Effects
This compound influences various cellular processes, particularly in the parathyroid gland. By activating the calcium-sensing receptor, it reduces the secretion of parathyroid hormone, which in turn affects calcium and phosphorus metabolism . This modulation impacts cell signaling pathways, gene expression, and cellular metabolism, leading to decreased parathyroid cell proliferation and reduced levels of fibroblast growth factor-23 . Additionally, this compound has been shown to prevent vascular calcification in animal models of renal insufficiency .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the calcium-sensing receptor on the parathyroid gland . This binding results in allosteric activation of the receptor, leading to a reduction in parathyroid hormone secretion . The compound’s interaction with the receptor involves reversible disulfide exchange with endogenous thiols, forming conjugates with serum albumin . This mechanism ensures the stability and prolonged activity of this compound in the bloodstream.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over extended periods. Studies have shown that the compound maintains its efficacy in reducing parathyroid hormone levels for up to 52 weeks in hemodialysis patients . The stability of this compound is supported by its reversible disulfide exchange with serum albumin, which helps maintain its activity over time . Long-term studies have not identified any new safety concerns, indicating the compound’s stability and sustained efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rats with adenine-induced chronic kidney disease, this compound effectively reduced parathyroid hormone levels and prevented vascular calcification . Higher doses were associated with more significant reductions in parathyroid hormone and fibroblast growth factor-23 levels . Excessive doses led to adverse effects such as hypocalcemia and related symptoms .
Metabolic Pathways
This compound is not metabolized by cytochrome P450 enzymes . Instead, it undergoes biotransformation in the blood through reversible disulfide exchange with endogenous thiols, primarily forming conjugates with serum albumin . This metabolic pathway ensures the compound’s stability and prolonged activity in the bloodstream.
Transport and Distribution
This compound is transported and distributed within the body primarily through the bloodstream . The compound’s interaction with serum albumin via reversible disulfide exchange facilitates its transport and distribution . This interaction helps maintain the compound’s stability and ensures its effective delivery to target tissues, particularly the parathyroid gland .
Subcellular Localization
The subcellular localization of this compound is primarily associated with the calcium-sensing receptor on the parathyroid gland . The compound’s binding to this receptor leads to its activation and subsequent reduction in parathyroid hormone secretion . The reversible disulfide exchange with serum albumin also plays a role in maintaining the compound’s stability and activity within the bloodstream .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Velcalcetide Hydrochloride involves multiple steps, including the formation of peptide bonds and the incorporation of disulfide bridges. The process typically starts with the solid-phase peptide synthesis method, where amino acids are sequentially added to a growing peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of Velcalcetide Hydrochloride follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in sterile conditions to prevent contamination, and the final product is formulated as a solution for intravenous injection .
Chemical Reactions Analysis
Types of Reactions: Velcalcetide Hydrochloride primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. These reactions are crucial for the stability and functionality of the compound.
Common Reagents and Conditions:
Peptide Bond Formation: This reaction typically involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Disulfide Bridge Formation: This reaction is facilitated by oxidizing agents such as iodine or air oxidation under controlled conditions.
Major Products Formed: The major product formed from these reactions is Velcalcetide Hydrochloride itself, which is a stable peptide with multiple disulfide bridges that contribute to its biological activity .
Scientific Research Applications
Pharmacological Properties
- Indication : Approved for the management of SHPT in adult patients with CKD on hemodialysis.
- Administration : Administered intravenously at the end of dialysis sessions.
- Dosage : Typically starts at 5 mg three times per week, with adjustments based on PTH and serum calcium levels. The dose can range from 2.5 mg to 15 mg .
Clinical Efficacy
Clinical trials have demonstrated that etelcalcetide effectively reduces PTH levels in hemodialysis patients. A study indicated that intravenous administration leads to significant decreases in circulating PTH within 30 minutes post-dose, with sustained effects observed throughout a six-month treatment period .
Table 1: Clinical Trial Summary
Safety Profile
Etelcalcetide has been associated with some adverse effects, including nausea, vomiting, and hypocalcemia. However, its safety profile is generally favorable compared to other calcimimetics like cinacalcet hydrochloride. Monitoring serum calcium and PTH levels is crucial during treatment to prevent complications .
Case Study 1: Efficacy in a Clinical Setting
A retrospective analysis involving 100 hemodialysis patients treated with etelcalcetide showed a mean reduction in PTH levels of 40% after three months of therapy. Patients reported improved quality of life metrics related to bone health and metabolic control.
Case Study 2: Long-term Outcomes
A long-term follow-up study assessed the effects of etelcalcetide over two years in a cohort of CKD patients. The results indicated sustained reductions in PTH levels and improvements in cardiovascular outcomes, highlighting the potential benefits beyond mineral metabolism .
Regulatory Approvals
Etelcalcetide received approval from various regulatory bodies worldwide:
Comparison with Similar Compounds
Cinacalcet: Another calcimimetic agent used for the treatment of secondary hyperparathyroidism. Unlike Velcalcetide Hydrochloride, Cinacalcet is administered orally.
Upacicalcet: A newer calcimimetic agent with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Velcalcetide Hydrochloride is unique due to its intravenous administration, which allows for direct and immediate effects on the calcium-sensing receptor. This route of administration is particularly beneficial for patients undergoing hemodialysis, as it can be conveniently administered at the end of each dialysis session .
Biological Activity
Etelcalcetide hydrochloride, marketed under the name Parsabiv, is a novel calcimimetic agent primarily used for managing secondary hyperparathyroidism (sHPT) in patients undergoing hemodialysis due to chronic kidney disease (CKD). This article delves into the biological activity of etelcalcetide, including its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
Etelcalcetide acts as an agonist of the calcium-sensing receptor (CaSR), which is predominantly expressed in parathyroid glands. By enhancing the sensitivity of CaSR to extracellular calcium levels, etelcalcetide effectively reduces the secretion of parathyroid hormone (PTH). This mechanism is crucial in addressing the elevated PTH levels characteristic of sHPT in CKD patients.
- Binding Affinity : The compound binds to CaSR with an effective concentration () of approximately 0.53 μM, leading to significant reductions in PTH secretion from parathyroid cells .
- Pharmacodynamics : Following intravenous administration, etelcalcetide induces a rapid decrease in PTH levels within 30 minutes, with sustained effects observed over a treatment period .
Clinical Efficacy
Numerous clinical trials have established the efficacy of etelcalcetide in reducing serum PTH levels compared to traditional treatments like cinacalcet.
Key Findings from Clinical Trials
-
Randomized Controlled Trials :
- In a study involving 683 patients undergoing hemodialysis, 68.2% of those treated with etelcalcetide achieved more than a 30% reduction in mean PTH concentrations over 27 weeks, compared to 57.7% for those receiving cinacalcet .
- A prospective trial demonstrated that etelcalcetide led to a primary endpoint achievement rate of 90% in combination therapy versus 19.5% in the control group .
- Long-term Efficacy :
Data Table: Clinical Trial Outcomes
Safety Profile
The safety profile of etelcalcetide has been evaluated extensively across various studies:
- Adverse Effects : The most common adverse events include hypocalcemia (43.3%), diarrhea (10.8%), and nausea (9.6%). Symptomatic hypocalcemia was reported in about 3.7% of patients .
- Long-term Use : Over a year-long treatment period, no new safety concerns were identified, indicating a favorable long-term safety profile .
Case Studies and Real-World Data
A real-world study involving 2,596 new users of etelcalcetide indicated significant reductions in PTH levels post-initiation:
- Mean PTH Reduction : From an initial mean level of 948 pg/mL to 566 pg/mL after one year.
- Target Achievement : The proportion of patients with PTH within target range increased from 33% to 64% .
Data Table: Real-World Outcomes
Time Point | Mean PTH Level (pg/mL) | % Patients Within Target Range |
---|---|---|
Baseline | 948 | 33% |
One Year | 566 | 64% |
Properties
IUPAC Name |
(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H73N21O10S2.ClH/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69;/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52);1H/t18-,19-,21+,22-,23-,24-,25-,26-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQMSZGKHGQUHG-WZDHWKSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74ClN21O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158103 | |
Record name | Velcalcetide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1084.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334237-71-6 | |
Record name | Etelcalcetide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334237716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velcalcetide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETELCALCETIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72PT5993DU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.